![molecular formula C20H23N3O7S2 B2497428 8-((4-Nitrophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898424-99-2](/img/structure/B2497428.png)

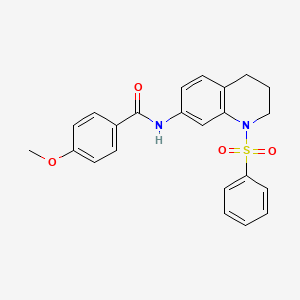

8-((4-Nitrophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

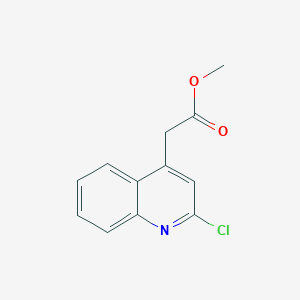

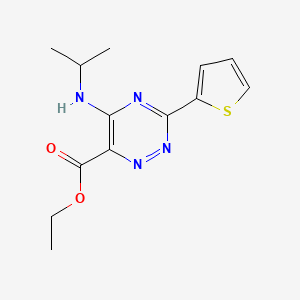

Spiro and diazaspiro compounds, including 8-((4-Nitrophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane, represent a class of organic compounds known for their complex structures and significant pharmacological potential. Their synthesis and characterization are crucial for developing new materials and pharmaceutical agents.

Synthesis Analysis

The synthesis of diazaspiro compounds often involves multi-step reactions, starting from commercially available reagents. For instance, Ogurtsov and Rakitin (2020) reported a convenient synthesis method for 8-oxa-2-azaspiro[4.5]decane, highlighting the versatility of such compounds in producing biologically active molecules (Ogurtsov & Rakitin, 2020).

Molecular Structure Analysis

Structural and spectroscopic studies, such as those by Binkowska et al. (2001), provide detailed insights into the molecular configurations and interactions within spiro compounds. These analyses are foundational for understanding the compound's chemical behavior and reactivity (Binkowska et al., 2001).

Chemical Reactions and Properties

Spiro compounds can undergo a variety of chemical reactions, including cycloadditions and nucleophilic substitutions, owing to their functional groups and structural flexibility. The work by Rashevskii et al. (2020) on enhanced reactivity of spiro compounds in Castagnoli-Cushman reactions with imines showcases the chemical versatility of these molecules (Rashevskii et al., 2020).

Physical Properties Analysis

The physical properties of spiro and diazaspiro compounds, such as thermal stability and glass transition temperatures, are critical for their application in material science and pharmaceuticals. Ghosh et al. (2012) synthesized an energetic plasticizer, demonstrating the importance of understanding the thermal and rheological properties of such compounds (Ghosh et al., 2012).

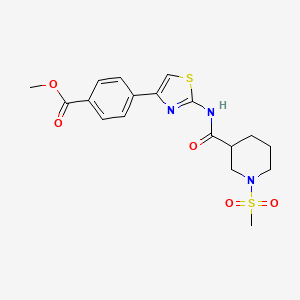

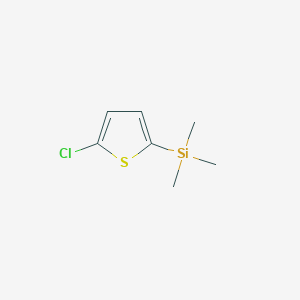

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's structure. Studies on the synthesis and reactivity of sulfur-containing spiro compounds by Reddy et al. (1993) provide insights into the chemical behavior and potential applications of these molecules (Reddy et al., 1993).

科学的研究の応用

Supramolecular Arrangements

- The structure of related diazaspiro[4.5]decane derivatives has been studied to understand their role in supramolecular arrangements. These studies highlight the importance of substituents on the cyclohexane ring in forming dimers and ribbons within crystal structures (Graus et al., 2010).

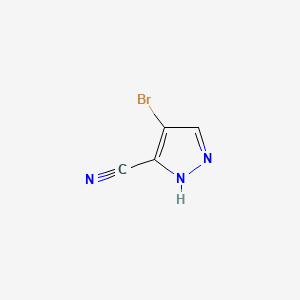

NMR Studies for Configurational Assignment

- Research has been conducted on the relative configuration of diazaspiro[4.5]decane derivatives using NMR techniques. These studies are crucial for understanding the stereochemistry of these compounds (Guerrero-Alvarez et al., 2004).

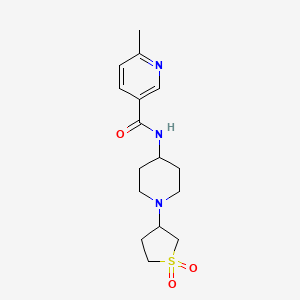

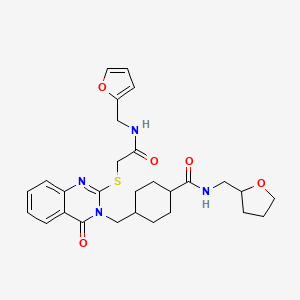

Structure-Activity Relationship in Anticonvulsant Agents

- A series of diazaspiro[4.5]decane derivatives have been synthesized and evaluated for anticonvulsant activity. These studies contribute to understanding the structure-activity relationships in medicinal chemistry (Madaiah et al., 2012).

Synthesis of Diazaspiro Derivatives

- Research on the synthesis of various diazaspiro derivatives, including diazaspiro[4.5]decane, has provided insights into the development of novel compounds for potential therapeutic applications (Farag et al., 2008).

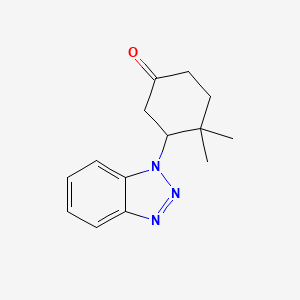

Crystallographic and Spectroscopic Analysis

- Detailed crystallographic and spectroscopic analyses of diazaspiro[4.5]decane derivatives have been conducted to determine their molecular structures, which are pivotal in the field of crystallography and materials science (Ismiyev et al., 2013).

Stereoselective Synthesis Techniques

- Innovative stereoselective synthesis methods have been developed for diazaspiro[4.5]decane derivatives. These techniques are significant for creating specific molecular configurations in pharmaceutical synthesis (Hernández-Ibáñez et al., 2020).

Theoretical Studies on Reaction Probabilities

- Theoretical comparisons of reactions involving diazaspiro[4.5]decane derivatives have been performed, providing valuable insights into the chemical reactivity and stability of these compounds (Yergaliyeva et al., 2022).

Hypoglycemic Activity Research

- Spiroimidazolidine-2,4-diones, similar in structure to diazaspiro[4.5]decane, have been synthesized and evaluated for hypoglycemic activity, contributing to the development of new treatments for diabetes (Iqbal et al., 2012).

将来の方向性

特性

IUPAC Name |

4-(4-methylphenyl)sulfonyl-8-(4-nitrophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O7S2/c1-16-2-6-19(7-3-16)32(28,29)22-14-15-30-20(22)10-12-21(13-11-20)31(26,27)18-8-4-17(5-9-18)23(24)25/h2-9H,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGBBFRKBMEGIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((4-Nitrophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

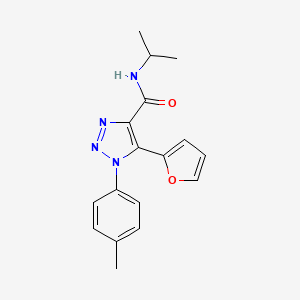

![4-{[3-(4-isobutoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2497351.png)

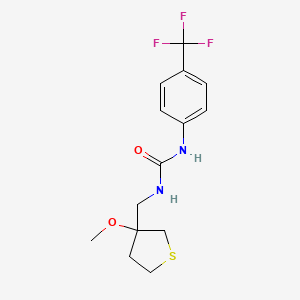

![ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2497353.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2497367.png)